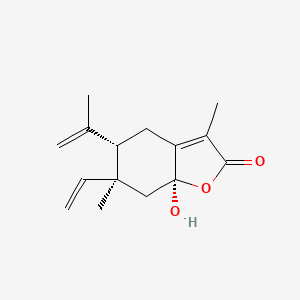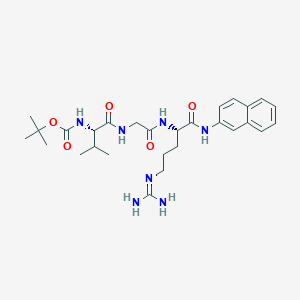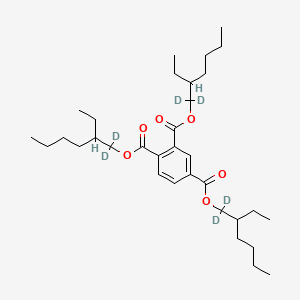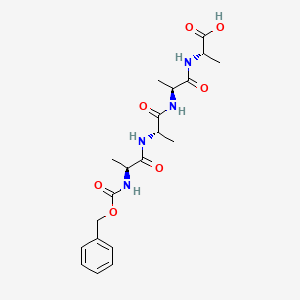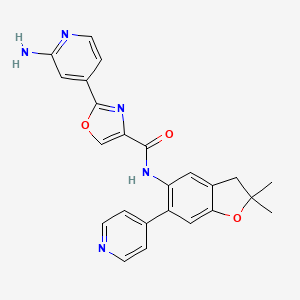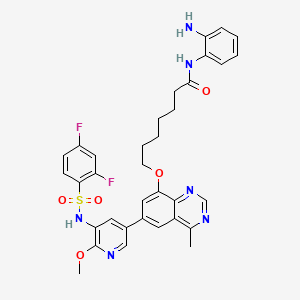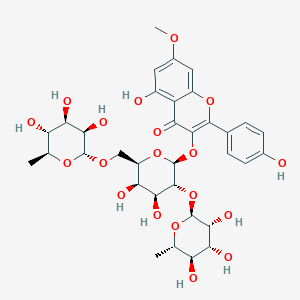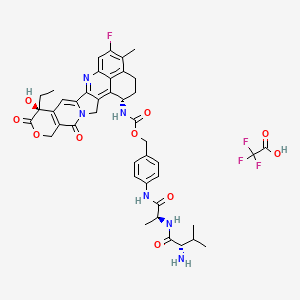
Val-Ala-PABC-Exatecan trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADC). It consists of a cleavable Tesirine linker, Val-Ala-PABC, and Exatecan, which is a topoisomerase I inhibitor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala-PABC-Exatecan trifluoroacetate involves the conjugation of the Tesirine linker (Val-Ala-PABC) with Exatecan. The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Val-Ala-PABC-Exatecan trifluoroacetate undergoes various chemical reactions, including:
Cleavage Reactions: The Tesirine linker is cleavable, allowing for the release of Exatecan at the target site
Hydrolysis: The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the linker
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic or chemical cleavage agents that target the Tesirine linker
Hydrolysis: Requires aqueous conditions, often with acidic or basic catalysts
Major Products Formed
The primary product formed from the cleavage of this compound is Exatecan, which exerts its therapeutic effects by inhibiting topoisomerase I .
Wissenschaftliche Forschungsanwendungen
Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used in the synthesis of ADC molecules for targeted drug delivery
Biology: Studied for its ability to selectively target and kill cancer cells
Medicine: Investigated for its potential in treating various types of cancer, including solid tumors
Industry: Utilized in the production of ADCs for clinical trials and potential therapeutic use
Wirkmechanismus
Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:
Cleavage of the Linker: The Tesirine linker is cleaved at the target site, releasing Exatecan
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. .
Vergleich Mit ähnlichen Verbindungen
Val-Ala-PABC-Exatecan trifluoroacetate is unique due to its cleavable Tesirine linker and the potent topoisomerase I inhibitor, Exatecan. Similar compounds include:
Val-Cit-PABC-Exatecan: Another drug-linker conjugate with a different cleavable linker.
Mal-PEGn-amide-va-Exatecan: A variant used in the synthesis of ADC molecules
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications .
Eigenschaften
Molekularformel |
C42H44F4N6O10 |
|---|---|
Molekulargewicht |
868.8 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1 |
InChI-Schlüssel |
BEGBTWTZTSSNHK-TYUAWROFSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


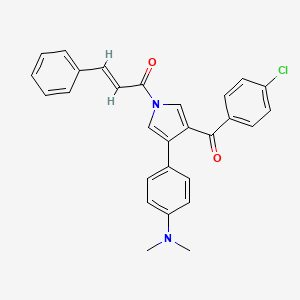
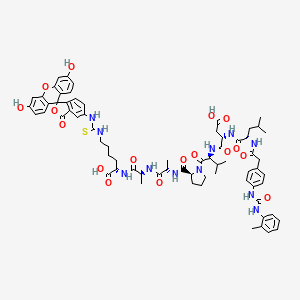
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
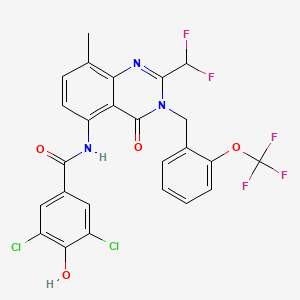
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
